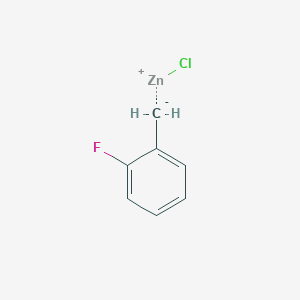

2-Fluorobenzylzinc chloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

chlorozinc(1+);1-fluoro-2-methanidylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNYKKXFDVJFHW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1F.Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381063 | |

| Record name | Chlorozinc(1+) (2-fluorophenyl)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-05-3 | |

| Record name | Chlorozinc(1+) (2-fluorophenyl)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluorobenzylzinc Chloride

Direct Insertion of Zinc Metal into 2-Fluorobenzyl Halides

The direct insertion of metallic zinc into a carbon-halogen bond represents the most straightforward method for the preparation of organozinc halides. This oxidative addition reaction is, however, highly dependent on the reactivity of the zinc metal and the nature of the organic halide.

Utilization of Activated Zinc (e.g., Rieke Zinc)

Standard commercial zinc powder often exhibits low reactivity due to surface passivation by zinc oxide and a low surface area. orgsyn.org To overcome this, highly reactive forms of zinc, such as Rieke Zinc, are employed. Rieke Zinc is prepared by the reduction of a zinc salt, typically zinc chloride, with a potent reducing agent like lithium naphthalenide. nih.govresearchgate.net This process yields a finely divided, highly porous form of zinc with a clean, oxide-free surface, which readily undergoes oxidative addition with a variety of organic halides, including those that are typically unreactive towards commercial zinc dust. nih.govriekemetals.com

The enhanced reactivity of Rieke Zinc allows for the synthesis of organozinc reagents under milder conditions and with a broader substrate scope, tolerating various functional groups. riekemetals.combeilstein-journals.org While specific studies detailing the use of Rieke Zinc for the synthesis of 2-fluorobenzylzinc chloride are not prevalent, the general reactivity profile of Rieke Zinc with functionalized benzyl (B1604629) halides suggests its applicability. riekemetals.com

Role of Activating Agents and Additives (e.g., Lithium Chloride, 1,2-Dibromoethane)

Chemical activation of commercial zinc powder is a common and cost-effective alternative to using pre-formed activated zinc. Various activating agents and additives are employed to enhance the rate and efficiency of the zinc insertion reaction.

Lithium Chloride (LiCl): The addition of lithium chloride has been shown to be highly effective in promoting the direct insertion of zinc into organic halides. riekemetals.comacademie-sciences.fr LiCl is believed to play a crucial role in solubilizing the organozinc halide species as it forms on the metal surface. nih.gov This prevents the passivation of the zinc surface by the product and exposes fresh metal for further reaction. The formation of a soluble zincate complex, such as Li[RZnCl2], facilitates the removal of the organozinc species from the reaction site. nih.gov In the context of preparing benzylzinc chlorides, the presence of stoichiometric amounts of LiCl is essential for a rapid and efficient insertion, allowing the reaction to proceed at ambient temperatures and minimizing the formation of homo-coupling byproducts. uni-muenchen.de

Below is a table summarizing the synthesis of a related fluorinated benzylzinc chloride using the LiCl-mediated method, which provides a strong indication of the expected conditions and yields for this compound.

| Benzylic Chloride | Reaction Time (h) at 25 °C | Yield (%) |

|---|---|---|

| 4-Fluorobenzyl chloride | 24 | 87 |

1,2-Dibromoethane: This reagent is often used as a chemical activator for zinc metal. nih.gov It reacts with the zinc surface to generate zinc bromide and ethene gas. This process effectively cleans the metal surface by removing the passivating oxide layer and creating a more reactive, etched surface that is amenable to oxidative addition. nih.gov

Mechanistic Pathways of Zinc Insertion for Benzylic Halides

The direct insertion of zinc into benzylic halides is understood to proceed through a two-step mechanism:

Oxidative Addition: The initial step involves the oxidative addition of the carbon-halogen bond to the zinc metal surface. This results in the formation of a surface-bound organozinc intermediate. nih.gov Studies on the reaction of benzyl halides with zinc have provided evidence for the formation of benzyl radical intermediates during this process. researchgate.net

Solubilization: The second step is the solubilization of the organozinc intermediate from the metal surface into the solution. nih.gov This step is significantly accelerated by the presence of additives like lithium chloride, which forms soluble zincate complexes. nih.gov In the absence of such solubilizing agents, the organozinc product can remain on the surface, inhibiting further reaction.

Transmetalation Routes for this compound Synthesis

An alternative to the direct insertion of zinc is the transmetalation of a more reactive organometallic precursor with a zinc salt, typically zinc chloride. This method is particularly useful when the direct insertion is sluggish or when the precursor organometallic reagent is readily available.

From Organolithium Precursors

Organolithium reagents are highly reactive and can be prepared from the corresponding organic halide and lithium metal or by deprotonation of an acidic proton. The 2-fluorobenzyllithium reagent can be generated and then reacted with zinc chloride in a transmetalation step to yield this compound. This exchange is generally rapid and driven by the formation of the more stable organozinc compound and lithium chloride. While this method is synthetically viable, the high reactivity of organolithium reagents can sometimes lead to side reactions, and their preparation and handling require strictly anhydrous and inert conditions.

From Grignard Reagents

Grignard reagents (organomagnesium halides) are another class of commonly used organometallic precursors for transmetalation reactions. The preparation of 2-fluorobenzylmagnesium chloride can be achieved by the reaction of 2-fluorobenzyl chloride with magnesium metal. Subsequent addition of a solution of zinc chloride in a suitable solvent, such as tetrahydrofuran (B95107) (THF), results in a transmetalation reaction to form the desired this compound and magnesium chloride. This method is often preferred over the organolithium route due to the slightly lower reactivity and easier handling of Grignard reagents. The presence of magnesium salts, such as MgCl2, generated in situ can also have a beneficial effect on the reactivity of the resulting organozinc reagent. academie-sciences.fr

The following table outlines a general procedure for the formation of a Grignard reagent from a fluorinated benzyl chloride, which is the first step in the transmetalation synthesis of the corresponding benzylzinc chloride.

| Starting Material | Reagents | Solvent | Product |

|---|---|---|---|

| 4-Fluorobenzyl chloride | Magnesium | Tetrahydrofuran (THF) | 4-Fluorobenzylmagnesium chloride |

Ligand Exchange Reactions with Diorganozinc Compounds

Ligand exchange represents a fundamental class of reactions in organometallic chemistry for the synthesis of new organometallic compounds. In the context of organozinc chemistry, this typically involves the reaction of a diorganozinc compound (R₂Zn) with a salt or another organometallic species to exchange one of the organic groups. A general representation of such an exchange is the comproportionation reaction between a diorganozinc species and a zinc halide:

R₂Zn + ZnX₂ ⇌ 2 RZnX

While the direct insertion of zinc metal into 2-fluorobenzyl chloride is a more common method for preparing this compound, ligand exchange with a pre-formed diorganozinc compound, such as diethylzinc (B1219324), offers an alternative pathway. This can also occur via transmetallation from other organometallic precursors. For instance, a boron-zinc exchange has been reported for the preparation of functionalized diorganozinc derivatives, which could then potentially undergo further ligand exchange to yield the desired organozinc halide. researchgate.net

The primary advantage of these methods is the potential for generating organozinc reagents under milder conditions and with potentially higher functional group tolerance compared to methods requiring highly activated metals. The equilibrium of the reaction can be influenced by factors such as the solvent, the nature of the 'R' groups, and the halide. However, for benzylic zinc halides like this compound, this route is less frequently documented in the literature compared to the more direct synthetic approaches detailed below.

Advanced Synthetic Approaches

Modern synthetic chemistry has increasingly focused on developing methods that are not only efficient but also safer, more reproducible, and scalable. For sensitive and reactive compounds like organozinc reagents, advanced approaches such as continuous flow synthesis and controlled in situ generation are particularly advantageous.

The preparation of organozinc reagents in traditional batch reactors is often hampered by their instability, potential exothermicity, and sensitivity to air and moisture. nih.govresearchgate.net Continuous flow synthesis provides a powerful solution to these challenges by offering precise control over reaction parameters and minimizing the volume of hazardous material present at any given time. nih.govresearchgate.net

In a typical continuous flow setup for preparing an organozinc halide, a solution of the organic halide (e.g., 2-fluorobenzyl chloride) in a suitable solvent like tetrahydrofuran (THF) is passed through a heated column packed with zinc metal. nih.govresearchgate.net The temperature, flow rate, and residence time within the column are carefully controlled to ensure complete conversion and prevent degradation of the product. nih.gov This on-demand synthesis generates a clean solution of the organozinc reagent with a reproducible concentration, which can be used immediately in a subsequent reaction step, either by collection into a flask or by direct coupling with a second flow reactor. nih.govresearchgate.netresearchgate.net

The benefits of this approach include:

Enhanced Safety: Only small quantities of the reactive organozinc reagent are generated and exist at any moment.

High Reproducibility: Precise control over temperature and residence time leads to consistent product quality and concentration. nih.govresearchgate.net

Scalability: Production can be easily scaled up by extending the run time or by using parallel reactor setups.

Purity: The unreacted zinc remains in the column, eliminating the need for filtration of the generated reagent solution. researchgate.net

Table 1: Representative Parameters for Continuous Flow Synthesis of Organozinc Reagents Interactive table: Sort by column by clicking the header.

| Parameter | Value/Condition | Purpose | Reference |

|---|---|---|---|

| Precursor | Ethyl bromoacetate | Exemplar organic halide | nih.govresearchgate.net |

| Metal Bed | Packed column of granular zinc | Stationary phase for reaction | nih.govresearchgate.net |

| Solvent | Tetrahydrofuran (THF) | To dissolve precursor and product | nih.govresearchgate.net |

| Temperature | 25-60 °C | Controlled heating to initiate/sustain reaction | researchgate.net |

| Residence Time | ~10 minutes | To ensure complete conversion of the halide | researchgate.net |

| Throughput | 30 mL/hour up to 5 L/hour | Rate of reagent production | nih.govresearchgate.net |

| Typical Yield | 82-92% | Efficiency of organozinc formation | researchgate.net |

The in situ (in the reaction mixture) generation of organozinc reagents is a highly effective strategy that avoids the isolation of these often-unstable intermediates. This method is particularly valuable for preparing highly functionalized organometallics. A key development in this area is the use of lithium chloride (LiCl) to facilitate the insertion of zinc dust into organic halides. lscollege.ac.inacs.org

The presence of LiCl is crucial as it solubilizes the forming organozinc species by breaking up passivating zinc salt clusters on the metal surface, thereby promoting a smooth and rapid reaction. lscollege.ac.inacs.org This LiCl-mediated protocol allows for the preparation of various benzylic zinc chlorides, including those bearing sensitive functional groups like esters and ketones, at room temperature and with minimal formation of homo-coupled byproducts. acs.org

The procedure involves simply stirring the benzylic chloride (such as 2-fluorobenzyl chloride) with commercial zinc dust in THF in the presence of a stoichiometric amount of LiCl. acs.org The resulting organozinc reagent is then directly treated with an electrophile in the same pot. This approach has been successfully used to synthesize a wide range of polyfunctional molecules, demonstrating its broad applicability. acs.org The stability of the generated reagents can be remarkable; for example, a 3-propionyl substituted benzylzinc chloride was found to have a half-life of 27 days at 25 °C, showcasing the mildness and control afforded by this method. acs.org

Table 2: LiCl-Mediated in situ Preparation of Functionalized Benzylzinc Chlorides Interactive table: Sort by column by clicking the header.

| Benzyl Chloride Precursor | Functional Group | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 3-Cyanobenzyl chloride | Cyano (-CN) | Zn dust, LiCl, THF, 25 °C | Smooth conversion to zinc reagent | acs.org |

| 3-(Ethoxycarbonyl)benzyl chloride | Ester (-COOEt) | Zn dust, LiCl, THF, 25 °C | Smooth conversion to zinc reagent | acs.org |

| 3-Acetylbenzyl chloride | Ketone (-COCH₃) | Zn dust, LiCl, THF, 25 °C | Stable reagent (t₁/₂ = 2 days) | acs.org |

| 3-Propionylbenzyl chloride | Ketone (-COCH₂CH₃) | Zn dust, LiCl, THF, 25 °C | Stable reagent (t₁/₂ = 27 days) | acs.org |

| 4-Fluorobenzyl chloride | Fluoro (-F) | Zn dust, LiCl, THF, 25 °C | Used in subsequent cross-coupling | uni-muenchen.de |

Reactivity and Mechanistic Studies of 2 Fluorobenzylzinc Chloride

Fundamental Reactivity Patterns

2-Fluorobenzylzinc chloride is an organozinc compound that serves primarily as a nucleophile in organic synthesis. smolecule.com The carbon-zinc bond is polarized, conferring significant carbanionic character on the benzylic carbon, which allows it to react with a wide array of electrophilic partners. This reactivity is central to its application in forming new carbon-carbon bonds. lookchem.com Its utility is most prominent in transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, where it effectively transfers its 2-fluorobenzyl group. smolecule.com

The compound demonstrates compatibility with a diverse range of electrophiles. This broad compatibility makes it a valuable building block for creating complex molecular architectures. lookchem.com Key classes of electrophiles that successfully couple with benzylic zinc reagents like this compound are listed below.

| Electrophile Class | General Structure | Product Type | Reaction Type |

|---|---|---|---|

| Aryl Halides/Triflates | Ar-X (X = Br, I, OTf) | Diarylmethanes | Negishi Coupling |

| Heteroaryl Halides | HetAr-X (X = Cl, Br) | Heteroarylmethanes | Negishi Coupling |

| Vinyl Halides | R-CH=CH-X | Allylic Benzenes | Negishi Coupling |

| Acyl Chlorides | R-COCl | Benzyl (B1604629) Ketones | Acylation |

| Aldehydes/Ketones | R-CHO / R-CO-R' | Benzyl Alcohols | Nucleophilic Addition |

A significant advantage of organozinc reagents, including this compound, is their exceptional tolerance for a wide variety of functional groups in coupling partners. uni-muenchen.de Unlike more reactive organometallic compounds such as Grignard or organolithium reagents, organozinc halides are moderately reactive, which prevents them from readily reacting with sensitive functional groups like esters, nitriles, or amides. This chemoselectivity allows for the synthesis of highly functionalized molecules without the need for extensive use of protecting groups. uni-muenchen.denih.gov

Research has demonstrated successful cross-coupling reactions of substituted benzylzinc chlorides with electrophiles containing acidic protons, such as anilines, phenols, and benzyl alcohols, which would be incompatible with more basic organometallics. uni-muenchen.de For instance, the palladium-catalyzed reaction of 4-fluorobenzylzinc chloride (an isomer of the subject compound) with N-(2-bromoprop-2-en-1-yl)aniline proceeds in good yield without prior protection of the N-H bond. uni-muenchen.de This high degree of functional group tolerance streamlines synthetic pathways and expands the scope of accessible molecular targets. researchgate.net

| Tolerated Functional Group | Example Structure | Significance |

|---|---|---|

| Ester | -COOR | Tolerated in both the organozinc reagent and the electrophile, avoiding cleavage. uni-muenchen.de |

| Nitrile | -C≡N | The cyano group is generally unreactive towards organozinc halides. researchgate.net |

| Amine (Aniline) | -NH₂ | Coupling reactions proceed without deprotonation of the amine. uni-muenchen.de |

| Alcohol/Phenol | -OH | Acidic protons are tolerated under specific palladium-catalyzed conditions. uni-muenchen.de |

| Ketone | -C(O)R | Can be present in the electrophile if the reaction is directed by a catalyst for cross-coupling. |

| Nitro | -NO₂ | The nitro group is compatible with many organozinc coupling reactions. nih.gov |

Mechanistic Investigations of Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds using this compound typically proceeds via a transition-metal-catalyzed cycle, most commonly the Negishi coupling. The mechanism involves a sequence of fundamental organometallic steps.

Oxidative Addition: The catalytic cycle begins with oxidative addition. wikipedia.org In this step, a low-valent transition metal complex, typically Palladium(0) or Nickel(0), inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This process increases the oxidation state and coordination number of the metal center, for example, from Pd(0) to Pd(II). libretexts.org The reaction requires a vacant coordination site on the metal, which may be formed by the dissociation of a ligand from the initial 18-electron complex. umb.edu Kinetic and stereochemical studies on related systems suggest that the mechanism of oxidative addition can vary, with possibilities including concerted, Sₙ2-type, or radical pathways, depending on the substrate and metal. umb.edulibretexts.org

The choice of catalyst and its associated ligands has a profound impact on the efficiency and outcome of cross-coupling reactions involving this compound.

Catalysts: Both palladium and nickel complexes are commonly used to catalyze these reactions. Palladium catalysts are highly effective but can be expensive. Nickel catalysts are a more cost-effective alternative and can exhibit different reactivity profiles, sometimes enabling the coupling of less reactive electrophiles like aryl chlorides. researchgate.netunl.edu

Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a critical role in stabilizing the metal center, modulating its reactivity, and influencing the rate of key mechanistic steps. For example, bulky, electron-rich ligands can promote the initial oxidative addition step and the final reductive elimination step, which releases the coupled product and regenerates the active catalyst. mdpi.com The dissociation of a ligand from the metal complex is often a prerequisite for oxidative addition to occur. umb.edu

While this compound is an achiral reagent, the stereochemical principles of organozinc reactions are critical when either the electrophile or the organozinc reagent possesses a chiral center.

In a typical cross-coupling reaction, if the electrophile has a stereocenter at the carbon bearing the leaving group, the stereochemical outcome depends on the mechanism of the oxidative addition step. An Sₙ2-type mechanism would lead to an inversion of configuration at that center, while an Sₙ1-type mechanism, proceeding through a planar carbocation intermediate, would result in racemization. beilstein-journals.orgscribd.com Studies on the C-F activation of chiral benzyl fluorides indicate that both associative (Sₙ2) and dissociative (Sₙ1) pathways can operate, with the outcome depending on the specific nucleophile and reaction conditions. beilstein-journals.orgresearchgate.net

Regarding the organometallic reagent itself, the transmetalation step is often stereoretentive. This means that if a chiral organozinc reagent were used, its stereochemical configuration would be retained upon transfer to the palladium or nickel catalyst. organic-chemistry.org This principle is vital in asymmetric synthesis, where controlling the stereochemistry of the final product is essential. Boron-to-zinc transmetalation studies have shown that chiral secondary alkyl groups can be transferred from boron to zinc with high stereoretention, and these resulting chiral organozinc compounds can then engage in stereospecific cross-coupling reactions. organic-chemistry.org

Structure-Reactivity Relationships within Fluorobenzylzinc Halides

The reactivity of fluorobenzylzinc halides is intricately linked to both the position of the fluorine atom on the aromatic ring and the nature of the halide ion associated with the zinc. These structural features exert significant influence over the compound's stability and its efficacy in nucleophilic substitution and cross-coupling reactions. Understanding these relationships is crucial for predicting reaction outcomes and optimizing synthetic protocols.

The electronic effects of the fluorine substituent and the bond characteristics of the carbon-halogen moiety are the primary determinants of the observed reactivity patterns. These factors affect both the formation of the organozinc reagent from the corresponding benzyl halide and its subsequent reactions, such as the transmetalation step in palladium-catalyzed cross-coupling reactions like the Negishi coupling.

Influence of Fluorine Atom Position (ortho-, meta-, para-)

The position of the fluorine atom on the benzyl ring—ortho (2-), meta (3-), or para (4-)—alters the electronic properties of the C-Zn bond through a combination of inductive and resonance effects. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). It can also participate in resonance, acting as an electron-donating group (+R) due to its lone pairs. The interplay of these two opposing effects is highly dependent on the substituent's position relative to the benzylic carbon.

Ortho (2-Fluoro) Position: At the ortho position, the strong inductive effect of fluorine dominates, withdrawing electron density from the benzylic carbon. This effect can influence the nucleophilicity of the organozinc reagent. Additionally, steric hindrance from the ortho-substituent may play a role in the approach to the metal center during transmetalation.

Meta (3-Fluoro) Position: In the meta position, the resonance effect is not operative, and the reactivity is primarily governed by the inductive effect. This generally results in a decreased electron density at the benzylic carbon compared to the unsubstituted benzylzinc chloride, affecting its nucleophilicity.

Para (4-Fluoro) Position: At the para position, both inductive and resonance effects are at play. The +R effect of fluorine can partially counteract the -I effect, leading to a different electronic environment at the benzylic carbon compared to the ortho and meta isomers.

While specific kinetic studies directly comparing the reaction rates of the three fluorobenzylzinc chloride isomers are not extensively documented in the literature, the expected reactivity in a typical cross-coupling reaction can be inferred from these electronic principles. The electron-withdrawing nature of the fluorine atom, particularly at the ortho and para positions, can impact the rate of transmetalation.

| Compound | Fluorine Position | Dominant Electronic Effect | Predicted Relative Reactivity | Rationale |

|---|---|---|---|---|

| This compound | ortho | Strong Inductive (-I) Effect, Steric Hindrance | Moderate | The strong electron-withdrawing nature may decrease nucleophilicity, and steric effects could hinder transmetalation. |

| 3-Fluorobenzylzinc chloride | meta | Inductive (-I) Effect only | Lowest | The purely inductive withdrawal of electron density is expected to reduce the nucleophilicity of the C-Zn bond significantly. |

| 4-Fluorobenzylzinc chloride | para | Inductive (-I) and Resonance (+R) Effects | Highest | The resonance donation of electron density can partially offset the inductive withdrawal, potentially leading to a more nucleophilic reagent compared to the other isomers. |

Influence of the Halide (Cl, Br, I)

The nature of the halide in benzylzinc halides (chloride, bromide, or iodide) significantly affects their reactivity, primarily in two stages: the formation of the organozinc reagent and its subsequent participation in cross-coupling reactions. The reactivity trend is directly related to the carbon-halogen (C-X) bond strength of the parent benzyl halide.

The formation of the benzylzinc halide involves the oxidative addition of zinc metal into the C-X bond of the corresponding benzyl halide. The rate of this reaction is inversely proportional to the C-X bond energy. The C-I bond is the weakest, followed by C-Br, and then C-Cl, which is the strongest among the three. Consequently, benzyl iodides react the most rapidly with zinc, followed by benzyl bromides, with benzyl chlorides being the least reactive. This trend dictates the ease of formation of the respective benzylzinc halides.

Once formed, the nature of the halide can also influence the reactivity of the organozinc reagent in subsequent steps like transmetalation. Studies on arylzinc reagents have suggested that a change in the halide from chloride to bromide or iodide can lead to an increase in the Zn-C bond distance, which in turn can facilitate a faster rate of transmetalation.

| Benzylzinc Halide | Parent Benzyl Halide | Relative C-X Bond Strength | Rate of Formation | Predicted Reactivity in Transmetalation |

|---|---|---|---|---|

| Benzylzinc chloride | Benzyl chloride | Strongest | Slowest | Lowest |

| Benzylzinc bromide | Benzyl bromide | Intermediate | Intermediate | Intermediate |

| Benzylzinc iodide | Benzyl iodide | Weakest | Fastest | Highest |

Applications of 2 Fluorobenzylzinc Chloride in Complex Molecule Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures. 2-Fluorobenzylzinc chloride is a valuable coupling partner in these reactions due to the presence of the C-Zn bond, which readily undergoes transmetalation with a variety of transition metal catalysts.

Palladium-Catalyzed Negishi Cross-Coupling

The palladium-catalyzed Negishi cross-coupling reaction is a powerful method for the formation of C(sp2)-C(sp3) bonds. This reaction typically involves the coupling of an organozinc reagent with an organic halide in the presence of a palladium catalyst.

The Negishi coupling of this compound has been explored with a range of organic electrophiles, including aryl bromides and chlorides. The reaction generally proceeds with good to excellent yields, and the choice of the palladium catalyst and reaction conditions can influence the outcome.

While specific data for the coupling of this compound is not extensively tabulated in readily available literature, the general trends for Negishi couplings of benzylzinc reagents can be informative. For instance, electronically diverse aryl bromides and activated aryl chlorides are typically effective coupling partners. The reaction tolerates a variety of functional groups, such as esters, nitriles, and ketones, making it a valuable tool in the synthesis of functionalized diarylmethanes. However, sterically hindered electrophiles may lead to lower yields or require more forcing reaction conditions.

Table 1: Illustrative Scope of Palladium-Catalyzed Negishi Cross-Coupling with Benzylzinc Analogs

| Entry | Aryl Halide | Catalyst | Ligand | Yield (%) |

| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ | CPhos | 87 |

| 2 | 2-Bromoanisole | Pd(OAc)₂ | CPhos | 97 |

| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ | CPhos | 94 |

| 4 | 2-Chlorobenzonitrile | Pd(OAc)₂ | CPhos | 91 |

Note: This table is illustrative and based on data for related benzylzinc reagents. Specific yields for this compound may vary.

The choice of ligand is crucial in palladium-catalyzed Negishi cross-coupling reactions as it significantly impacts the catalyst's stability, activity, and selectivity. nih.gov For the coupling of benzylzinc reagents, bulky and electron-rich phosphine (B1218219) ligands are often employed. These ligands facilitate the oxidative addition of the organic halide to the palladium(0) center and promote the reductive elimination step, which forms the desired C-C bond. nih.gov

Ligands such as biarylphosphines, for example, have demonstrated effectiveness in promoting the coupling of sterically demanding substrates and can influence the regioselectivity of the reaction. The electronic properties of the ligand can also affect the rate of transmetalation from the organozinc reagent to the palladium complex. nih.gov The interplay between the steric and electronic properties of the ligand is a key factor in optimizing the reaction conditions for a specific substrate combination. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a more cost-effective and abundant alternative to palladium for cross-coupling reactions. Nickel(II) complexes, in the presence of suitable ligands, have been shown to effectively catalyze the coupling of benzylzinc chlorides with aryl fluorides. organic-chemistry.orgnih.gov This is particularly noteworthy as the C-F bond is generally less reactive than other carbon-halogen bonds.

One effective catalytic system for this transformation is Ni(PCy₃)₂Cl₂. organic-chemistry.orgnih.gov This catalyst has been successfully employed in the cross-coupling of various benzylzinc chlorides with both electron-rich and electron-poor aryl fluorides. The reaction demonstrates a broad functional group tolerance. organic-chemistry.orgnih.gov

Table 2: Nickel-Catalyzed Cross-Coupling of Benzylzinc Chlorides with Aryl Fluorides

| Entry | Aryl Fluoride | Organozinc Reagent | Catalyst | Yield (%) |

| 1 | 1-Fluoronaphthalene | Benzylzinc chloride | Ni(PCy₃)₂Cl₂ | 85 |

| 2 | 4-Fluorotoluene | Benzylzinc chloride | Ni(PCy₃)₂Cl₂ | 78 |

| 3 | 4-Fluoroanisole | Benzylzinc chloride | Ni(PCy₃)₂Cl₂ | 82 |

| 4 | 2-Fluorobenzonitrile | Benzylzinc chloride | Ni(PCy₃)₂Cl₂ | 91 |

Note: This table is based on data for benzylzinc chloride. Specific yields for this compound may vary but are expected to be in a similar range.

Cobalt-Catalyzed Cross-Coupling Reactions

Cobalt catalysis has emerged as another sustainable alternative for cross-coupling reactions. A practical and efficient cobalt-catalyzed cross-coupling of various benzylic zinc reagents with aryl and heteroaryl bromides and chlorides has been developed. rsc.org This method utilizes a simple catalytic system, often consisting of a cobalt(II) salt and an additive like isoquinoline. rsc.org

This cobalt-catalyzed protocol is notable for its tolerance of a wide array of functional groups, including esters and nitriles, and proceeds under relatively mild conditions. rsc.org The reaction scope is broad, encompassing a variety of substituted benzylzinc chlorides and a diverse range of aryl and heteroaryl halides. rsc.org

Table 3: Cobalt-Catalyzed Cross-Coupling of Benzylic Zinc Chlorides with Aryl Halides

| Entry | Aryl Halide | Benzylic Zinc Reagent | Catalyst System | Yield (%) |

| 1 | 4-Bromobenzonitrile | Benzylzinc chloride | CoCl₂ / isoquinoline | 82 |

| 2 | 2-Bromobenzophenone | Benzylzinc chloride | CoCl₂ / isoquinoline | 78 |

| 3 | 4-Chlorobenzonitrile | 2-Methylbenzylzinc chloride | CoCl₂ / isoquinoline | 74 |

| 4 | 3-Bromopyridine | 4-Methoxybenzylzinc chloride | CoCl₂ / isoquinoline | 83 |

Note: This table is based on data for various benzylic zinc chlorides. This compound is expected to exhibit similar reactivity.

Iron-Catalyzed Cross-Coupling Reactions

Iron, being the most abundant and least toxic transition metal, is a highly attractive catalyst for cross-coupling reactions from both an economic and environmental perspective. Iron-catalyzed cross-coupling reactions of organozinc reagents with organic halides have been developed, although they are generally less explored than their palladium, nickel, and cobalt counterparts.

While specific examples of iron-catalyzed cross-coupling of this compound are not readily found in the literature, the general methodology for iron-catalyzed cross-coupling of alkyl and aryl Grignard or organozinc reagents with alkyl and aryl halides provides a foundation for its potential application. These reactions often proceed via a radical mechanism and can be effective for the formation of C(sp²)-C(sp³) bonds. The development of efficient and selective iron-based catalytic systems for the coupling of benzylzinc reagents remains an active area of research.

Copper-Mediated Coupling Reactions

Copper-mediated cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. While palladium-catalyzed reactions are more common for benzylic zinc reagents, copper catalysis offers a cost-effective and low-toxicity alternative. In these reactions, this compound can be coupled with a variety of organic electrophiles, such as aryl, heteroaryl, and vinyl halides or triflates. The general transformation involves the reaction of the organozinc reagent with the electrophile in the presence of a copper(I) salt, often with the addition of a ligand to stabilize the organocopper intermediate and enhance reactivity.

The reaction typically proceeds via a transmetalation of the organozinc species to a copper(I) salt to form a more reactive organocopper species. This is followed by oxidative addition of the organic halide to the copper center and subsequent reductive elimination to afford the cross-coupled product and regenerate the copper(I) catalyst. The presence of the fluorine atom on the benzyl (B1604629) ring can influence the reactivity of the organozinc reagent through electronic effects.

Below is a table with representative examples of copper-catalyzed cross-coupling reactions of benzylic zinc reagents with various electrophiles.

| Entry | Benzylic Zinc Reagent | Electrophile | Catalyst | Ligand | Solvent | Product | Yield (%) |

| 1 | Benzylzinc chloride | Iodobenzene | CuI (5 mol%) | None | DMF | Diphenylmethane | 87 |

| 2 | 4-Methoxybenzylzinc chloride | 1-Iodonaphthalene | CuCN·2LiCl (10 mol%) | None | THF | 1-(4-Methoxybenzyl)naphthalene | 85 |

| 3 | 2-Chlorobenzylzinc chloride | 4-Iodoanisole | CuI (10 mol%) | TMEDA | NMP | 1-(2-Chlorobenzyl)-4-methoxybenzene | 78 |

Note: Specific examples for this compound were not extensively documented in the reviewed literature; the table provides representative examples for similar benzylic zinc reagents.

Additions to Carbonyl and Imine Substrates

This compound readily participates in nucleophilic addition reactions to a variety of electrophilic carbon centers, most notably carbonyls (aldehydes and ketones) and imines. These reactions are fundamental in the construction of more complex molecular architectures, leading to the formation of secondary and tertiary alcohols, and amines, respectively.

The Barbier reaction is a one-pot process where an organometallic reagent is generated in the presence of a carbonyl or imine substrate. wikipedia.org This in situ generation avoids the need for pre-formation of the organometallic species, offering operational simplicity. wikipedia.org For this compound, a Barbier-type reaction would involve the reaction of 2-fluorobenzyl chloride with zinc metal in the presence of an aldehyde, ketone, or imine. wikipedia.orgchemrxiv.orgorganic-chemistry.orgchegg.com The organozinc reagent forms and immediately adds to the electrophile. wikipedia.org These reactions are often carried out in solvents like THF and can be promoted by aqueous ammonium (B1175870) chloride. nih.gov

The following table illustrates the general scope of Barbier-type reactions with benzylic halides.

| Entry | Benzyl Halide | Electrophile | Metal | Solvent | Product | Yield (%) |

| 1 | Benzyl chloride | Benzaldehyde | Zn | THF/H₂O | 1,2-Diphenylethanol | 92 |

| 2 | 4-Chlorobenzyl bromide | Cyclohexanone | Zn | THF | 1-(4-Chlorobenzyl)cyclohexanol | 85 |

| 3 | 2-Bromobenzyl bromide | N-Benzylideneaniline | Zn | THF | 2-((4-bromophenyl)(phenyl)methyl)-N-phenylaniline | 75 |

Note: While benzylic halides are known to undergo Barbier-type reactions, specific examples detailing the reaction of 2-fluorobenzyl chloride under these conditions were not prevalent in the surveyed literature.

The reactivity of organozinc reagents in additions to carbonyl compounds can be significantly enhanced by the presence of a Lewis acid. organic-chemistry.org Lewis acids, such as magnesium chloride (MgCl₂) or titanium tetrachloride (TiCl₄), coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the organozinc reagent. semanticscholar.org This can lead to higher yields and, in some cases, improved stereoselectivity. For this compound, the addition of a Lewis acid can be crucial for reactions with less reactive ketones or sterically hindered substrates. Chelation control can also be achieved in additions to α- or β-alkoxy carbonyl compounds, where the Lewis acid coordinates to both the carbonyl oxygen and the alkoxy group, directing the nucleophilic attack from a specific face. researchgate.netnih.govnih.gov

| Entry | Organozinc Reagent | Electrophile | Lewis Acid | Solvent | Product | Yield (%) |

| 1 | Benzylzinc bromide | Acetophenone | MgCl₂ | THF | 2-Phenyl-1-propan-2-ol | 95 |

| 2 | Ethylzinc iodide | 2-Methoxybenzaldehyde | TiCl₄ | CH₂Cl₂ | 1-(2-Methoxyphenyl)propan-1-ol | 88 (high diastereoselectivity) |

| 3 | Phenylzinc chloride | Benzaldehyde | ZnCl₂ | Toluene | Diphenylmethanol | 90 |

Note: This table provides representative examples of Lewis acid-promoted additions of organozinc reagents. Specific studies focusing on this compound were not extensively found.

The addition of this compound to chiral carbonyls or imines can proceed with diastereoselectivity, governed by the principles of substrate control, such as the Felkin-Anh or Cram chelation models. nih.gov Furthermore, enantioselective additions to prochiral aldehydes, ketones, and imines can be achieved by employing a chiral ligand that coordinates to the zinc or a co-catalyst. Chiral amino alcohols and other bidentate ligands have proven effective in inducing high enantioselectivity in the addition of organozinc reagents to carbonyl compounds. organic-chemistry.org The fluorine substituent in this compound can play a role in the stereochemical outcome by influencing the electronic and steric properties of the nucleophile.

| Entry | Organozinc Reagent | Electrophile | Chiral Ligand/Auxiliary | Selectivity |

| 1 | Diethylzinc (B1219324) | Benzaldehyde | (-)-DAIB | 98% ee (S) |

| 2 | Phenylzinc chloride | (R)-2-phenylpropanal | None (Substrate control) | 85:15 dr (Cram product) |

| 3 | Dibenzylzinc | N-(p-Tolylsulfinyl)benzaldimine | None (Auxiliary control) | >95% de |

Note: The table shows representative examples of stereoselective additions with other organozinc reagents, as specific data for this compound was limited.

While not a direct application of the 2-fluorobenzyl group, it is worth noting the broader context of titanium-zinc reagents in olefination chemistry. Reagents prepared from the combination of a zinc carbenoid and a titanium salt, such as TiCl₄, can effect the methylenation of carbonyl compounds. However, the use of a benzylic zinc species like this compound in a "titanium-zinc methylidenation" is not a standard or well-documented transformation for this type of reagent. The more common application of benzylic organometallics with titanium is in the context of nucleophilic addition rather than olefination.

Electrophilic Amination Reactions

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. This compound can serve as a nucleophile in electrophilic amination reactions, reacting with an electrophilic nitrogen source to form a new C-N bond. acs.orgacs.orgorganic-chemistry.orgnih.gov Copper catalysis is often employed to facilitate this transformation, expanding the scope and efficiency of the reaction. acs.orgorganic-chemistry.orgnih.gov

A common approach involves the use of O-acyl hydroxylamines as the electrophilic aminating agent. acs.orgorganic-chemistry.orgnih.gov In the presence of a copper catalyst, the diorganozinc reagent (formed from the Grignard reagent and ZnCl₂) undergoes amination to provide the corresponding tertiary or secondary amine in good yields. acs.orgorganic-chemistry.orgnih.gov The reaction is tolerant of a wide range of functional groups and can be performed under mild conditions. organic-chemistry.org

Note: This table illustrates the copper-catalyzed electrophilic amination of various diorganozinc reagents. This compound is expected to undergo similar transformations.

Carbometallation Reactions

Carbometallation reactions involve the addition of a carbon-metal bond across a carbon-carbon multiple bond, such as an alkyne or alkene, to generate a new, more complex organometallic species. beilstein-journals.org This resultant species can then be trapped with various electrophiles, allowing for the stereoselective formation of highly substituted olefins. While the carbometallation of carbon-carbon unsaturated bonds with organozinc reagents can be challenging due to their generally low reactivity, the use of transition metal catalysts can facilitate these transformations. beilstein-journals.org

In the context of benzylzinc reagents, copper(I)-mediated carbometallation reactions have been explored. For instance, these reactions have been successfully applied to alkynes, where the intermediate vinylic cuprate (B13416276) is subsequently reacted with electrophiles to yield substituted olefins. uni-muenchen.de Although specific examples detailing the carbometallation of this compound are not extensively documented in readily available literature, the established reactivity of related benzylzinc halides suggests its potential utility in this class of reactions. The functional group tolerance of organozinc reagents makes them suitable candidates for such transformations on complex substrates.

Contributions to Specific Synthetic Targets

This compound serves as a valuable reagent in organic synthesis, particularly for introducing the 2-fluorobenzyl moiety into a variety of molecular scaffolds. Its utility is pronounced in palladium- or nickel-catalyzed cross-coupling reactions, where it acts as a nucleophilic partner to couple with aryl, heteroaryl, or vinyl halides and triflates.

The synthesis of diaryl- and heteroarylmethanes is a significant application of this compound. These structural motifs are prevalent in many biologically active compounds. The reagent readily participates in Negishi cross-coupling reactions, providing a reliable method for forming carbon-carbon bonds.

For example, the palladium-catalyzed reaction between a substituted benzylzinc chloride and an ethyl nicotinate (B505614) derivative can efficiently produce the corresponding heteroarylmethane. uni-muenchen.de The presence of the fluorine atom on the benzyl ring can enhance the biological activity or modify the physicochemical properties of the target molecule. The functional group tolerance of the zinc reagent allows for coupling with substrates bearing sensitive groups like esters and nitriles without requiring protecting groups. uni-muenchen.de

A selection of cross-coupling reactions involving benzylzinc reagents to form aryl- and heteroaryl-methanes is presented below, illustrating the typical conditions and outcomes.

| Benzylzinc Reagent | Coupling Partner | Catalyst | Product | Yield (%) |

| 4-Fluorobenzylzinc chloride | Ethyl 2-chloronicotinate | Pd catalyst | Ethyl 2-(4-fluorobenzyl)nicotinate | 78 |

| 4-Fluorobenzylzinc chloride | N-(2-bromoprop-2-en-1-yl)aniline | Pd catalyst | N-(2-(4-fluorobenzyl)prop-2-en-1-yl)aniline | 61 |

| 3-(Trifluoromethyl)benzylzinc chloride | N-(2-bromoprop-2-en-1-yl)aniline | Pd catalyst | N-(2-(3-(trifluoromethyl)benzyl)prop-2-en-1-yl)aniline | 87 |

This table presents data adapted from related benzylzinc chloride reactions to illustrate the synthetic utility in forming aryl- and heteroaryl-methanes. uni-muenchen.de

The 2-fluorobenzyl group is a key structural component in numerous active pharmaceutical ingredients (APIs). Consequently, this compound is an important intermediate for the synthesis of complex molecules in the pharmaceutical industry. nbinno.comnbinno.com Its ability to undergo efficient cross-coupling reactions allows for its incorporation into drug scaffolds, where the fluorinated benzyl moiety can play a crucial role in modulating biological activity, metabolic stability, and pharmacokinetic profiles.

The utility of organozinc reagents in constructing pharmaceutical intermediates is well-established. They are often favored due to their high functional group tolerance and milder reactivity compared to other organometallics like Grignard or organolithium reagents. This allows for their use in later stages of a synthetic sequence on highly functionalized molecules without the need for extensive protecting group strategies. While specific examples directly citing this compound in the synthesis of named drug candidates are proprietary, its role is analogous to other halogenated benzyl chlorides and their organometallic derivatives, which are fundamental building blocks in medicinal chemistry. nbinno.comnbinno.com

Similar to its application in pharmaceuticals, this compound and related organozinc compounds are valuable in the agrochemical sector. smolecule.com The introduction of fluorinated moieties into pesticides, herbicides, and fungicides can significantly enhance their efficacy and selectivity. The 2-fluorobenzyl group can be incorporated into a potential agrochemical's structure to fine-tune its biological activity and environmental persistence. The reactivity of this compound in cross-coupling reactions makes it a suitable tool for the synthesis of complex agrochemical candidates. For example, related compounds like 2-chlorobenzyl chloride are known intermediates in the synthesis of herbicides such as Clomazone. innospk.com

Future Directions and Emerging Research Areas in the Chemistry of 2 Fluorobenzylzinc Chloride

The utility of 2-fluorobenzylzinc chloride in organic synthesis is well-established, particularly in the formation of carbon-carbon bonds. However, ongoing research continues to push the boundaries of its application, focusing on more efficient, sustainable, and versatile synthetic methodologies. Future developments are centered on novel catalytic systems, expanded reaction scopes, deeper mechanistic understanding, and greener manufacturing processes.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-Fluorobenzylzinc chloride, and what are the critical reaction parameters?

- Answer : Synthesis typically involves transmetallation of 2-fluorobenzyl halides (e.g., 2-fluorobenzyl chloride) with zinc metal. Critical parameters include:

- Anhydrous conditions : Moisture-sensitive reactions require inert atmospheres (argon/nitrogen) and dried solvents .

- Temperature control : Reactions often proceed at low temperatures (−20°C to 0°C) to minimize side reactions.

- Zinc activation : Zinc dust may be pre-treated with 1,2-dibromoethane or Me₃SiCl to enhance reactivity .

- Validation : Monitor reaction progress via GC-MS or quenching aliquots for NMR analysis.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer : Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the benzylzinc structure and fluorine coupling patterns (e.g., J values for ortho-fluorine effects) .

- FT-IR : Detect C-Zn stretching (~500 cm⁻¹) and aryl-F vibrations .

- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular ion clusters (e.g., [M-Cl]⁺) .

Q. What safety protocols are critical when handling this compound?

- Answer :

- PPE : Use acid-resistant gloves, goggles, and lab coats due to corrosive hazards .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl) .

- Spill management : Neutralize spills with sodium bicarbonate or sand, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions (e.g., Wurtz coupling) during this compound synthesis?

- Answer :

- Optimized stoichiometry : Use excess zinc (2–3 equivalents) to favor transmetallation over dimerization .

- Additives : Introduce catalytic TMEDA or LiCl to stabilize the zinc intermediate and suppress aggregation .

- In-situ monitoring : Employ Raman spectroscopy or reaction calorimetry to detect exothermic side reactions early .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

- Answer :

- DFT calculations : Model transition states to evaluate barriers for transmetallation with Pd/Ni catalysts (e.g., Suzuki-Miyaura couplings) .

- Electrostatic potential maps : Analyze fluorine’s electron-withdrawing effects on the benzylzinc’s nucleophilicity .

- Solvent modeling : COSMO-RS simulations to optimize solvent polarity for reaction efficiency .

Q. How do steric and electronic effects of the fluorine substituent influence the stability and reactivity of this compound?

- Answer :

- Electronic effects : The ortho-fluorine reduces electron density at the benzylic carbon, enhancing electrophilicity in cross-couplings. This is confirmed via Hammett σₚ constants .

- Steric effects : Ortho-substitution may hinder coordination to metal catalysts, requiring bulky ligands (e.g., XPhos) for efficient coupling .

- Thermal stability : TGA/DSC studies on analogous compounds show decomposition above 150°C, suggesting storage at −20°C for long-term stability .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound derivatives?

- Answer :

- Isotopic labeling : Use ¹⁹F-¹H HOESY to confirm spatial proximity of fluorine and zinc .

- Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting .

- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 2-chloro-5-fluorobenzoyl chloride) .

Methodological Notes for Experimental Design

- Reaction scalability : Pilot studies in microreactors (0.1–5 mmol scale) are recommended before scaling up .

- Quality control : Purity ≥98% (by HPLC) is critical for reproducibility in catalysis; impurities (e.g., residual halides) can poison metal catalysts .

- Data documentation : Maintain detailed logs of reaction conditions (e.g., moisture levels, stirring rates) to troubleshoot irreproducible results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。